Cas no 2229292-84-4 (6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine)

6-Chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, methoxy, and pyrazole functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro and methoxy groups enhance reactivity for further functionalization, while the pyrazole moiety contributes to potential biological activity. Its well-defined molecular architecture makes it valuable for constructing complex molecules, such as kinase inhibitors or other bioactive agents. The compound's stability and purity are critical for reproducible results in medicinal chemistry and material science applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine structure
2229292-84-4 structure
Product name:6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
CAS No:2229292-84-4
MF:C9H8ClN3O
Molecular Weight:209.632320404053
CID:6085245
PubChem ID:165798134

6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
    • 2229292-84-4
    • EN300-1994640
    • インチ: 1S/C9H8ClN3O/c1-14-9-7(2-3-8(10)13-9)6-4-11-12-5-6/h2-5H,1H3,(H,11,12)
    • InChIKey: VLXGYDDASXZOFH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=N1)OC)C1C=NNC=1

計算された属性

  • 精确分子量: 209.0355896g/mol
  • 同位素质量: 209.0355896g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 50.8Ų

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Enamine
EN300-1994640-1g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
1g
$1643.0 2023-09-16
Enamine
EN300-1994640-0.25g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
0.25g
$1513.0 2023-09-16
Enamine
EN300-1994640-5.0g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
5g
$4764.0 2023-05-31
Enamine
EN300-1994640-10.0g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
10g
$7065.0 2023-05-31
Enamine
EN300-1994640-2.5g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
2.5g
$3220.0 2023-09-16
Enamine
EN300-1994640-1.0g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
1g
$1643.0 2023-05-31
Enamine
EN300-1994640-0.05g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
0.05g
$1381.0 2023-09-16
Enamine
EN300-1994640-0.1g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
0.1g
$1447.0 2023-09-16
Enamine
EN300-1994640-0.5g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
0.5g
$1577.0 2023-09-16
Enamine
EN300-1994640-5g
6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine
2229292-84-4
5g
$4764.0 2023-09-16

6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine 関連文献

6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridineに関する追加情報

Introduction to 6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine (CAS No. 2229292-84-4)

6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2229292-84-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a pyridine core substituted with a chloro group at the 6-position, a methoxy group at the 2-position, and a 1H-pyrazole moiety linked at the 3-position. Such structural motifs are highly valued in drug discovery due to their ability to interact with biological targets in diverse and specific ways.

The pyridine scaffold is one of the most prevalent heterocyclic structures in modern medicines, contributing to its broad applicability in therapeutic development. The presence of the chloro group enhances electrophilicity, making it a versatile intermediate for further functionalization, while the methoxy group introduces electronic and steric effects that can modulate binding affinity and metabolic stability. The integration of a 1H-pyrazole ring adds another layer of complexity, as pyrazoles are known for their role in various bioactivities, including anti-inflammatory, antiviral, and anticancer properties.

Recent advancements in computational chemistry and high-throughput screening have highlighted the potential of 6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine as a lead compound for developing novel therapeutic agents. Its structural features align well with the pharmacophores found in successful drugs targeting diseases such as cancer, infectious diseases, and neurological disorders. For instance, studies have demonstrated that pyridine-pyrazole hybrids can exhibit inhibitory effects on kinases and other enzymes implicated in disease pathways.

In particular, the 1H-pyrazol-4-yl substituent has been extensively explored for its ability to enhance binding interactions with biological targets. This moiety is commonly found in small-molecule inhibitors that disrupt protein-protein interactions or modulate enzyme activity. The combination of chloro and methoxy substituents further refines the compound’s pharmacokinetic properties, including solubility, bioavailability, and metabolic clearance. These attributes make 6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine an attractive candidate for further optimization into a drug candidate.

Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) to refine lead compounds like 6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine. By systematically modifying its core structure, researchers aim to improve potency, selectivity, and target engagement. The pyridine ring provides a stable framework for derivatization, allowing chemists to explore various functional groups while maintaining core bioactivity. This flexibility has led to numerous patents and clinical candidates derived from similar scaffolds.

The pharmaceutical industry has shown particular interest in compounds that combine multiple pharmacophoric elements within a single molecule. 6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine exemplifies this trend by integrating three distinct functional groups into a single heterocyclic system. Such multifunctional molecules often exhibit enhanced therapeutic profiles due to their ability to engage multiple binding sites or modulate multiple biological pathways simultaneously. This approach has been successful in developing drugs with broader efficacy and reduced side effects.

From a synthetic chemistry perspective, 6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine represents an excellent example of how strategic functionalization can yield biologically active molecules. The synthesis typically involves multi-step reactions starting from readily available precursors such as pyridine derivatives and pyrazole compounds. Advances in catalytic methods have further streamlined these processes, enabling rapid access to libraries of related compounds for high-throughput screening.

The biological activity of 6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine has been preliminarily investigated in several preclinical models. Initial studies suggest potential efficacy against diseases driven by aberrant signaling pathways involving kinases or other enzymes modified by pyridine-pyrazole hybrids. While these findings are promising, further research is needed to fully elucidate its mechanism of action and optimize its therapeutic index.

In conclusion,6-chloro-2-methoxy-3-(1H-pyrazol-4-y l)pyridine (CAS No. 2229292 84 4) stands as a compelling example of how structural design principles can yield biologically relevant molecules with therapeutic potential. Its unique combination of functional groups makes it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs across multiple disease areas.

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